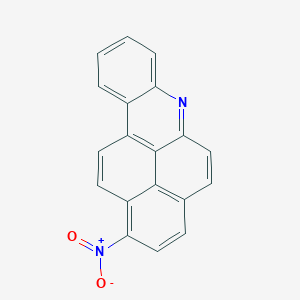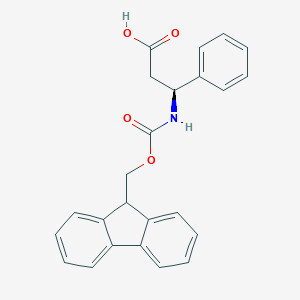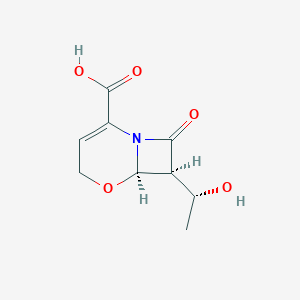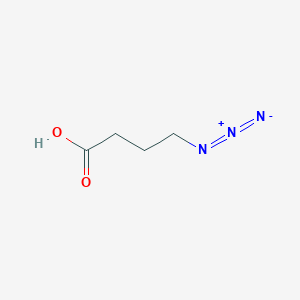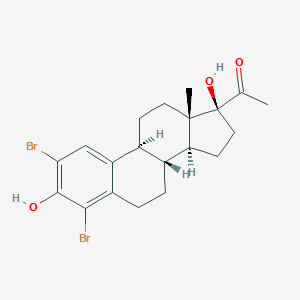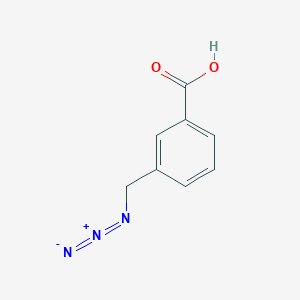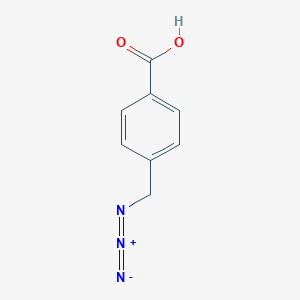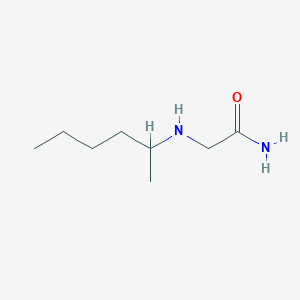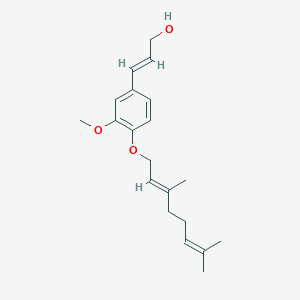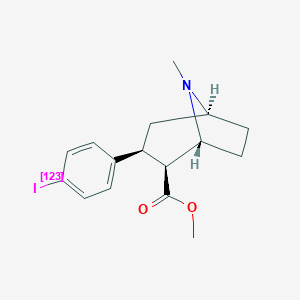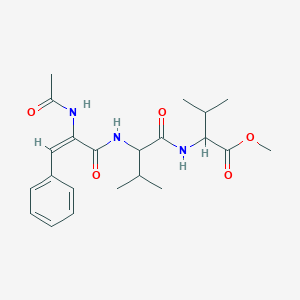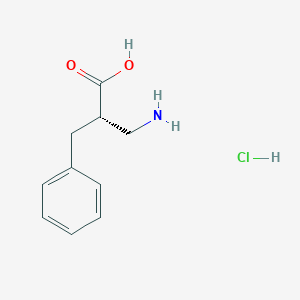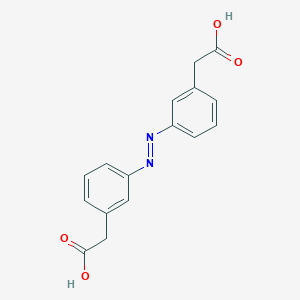
3,3'-Azobis(benzeneacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3'-Azobis(benzeneacetic acid)’ (ABAA) is an organic compound that belongs to the class of azo compounds. It is used as a free radical initiator in polymerization reactions. ABAA is a white crystalline powder that is soluble in water and ethanol. It is a popular compound in the field of polymer chemistry due to its ability to generate free radicals at mild temperatures.
Mécanisme D'action
3,3'-Azobis(benzeneacetic acid) generates free radicals upon thermal decomposition. These free radicals initiate the polymerization reaction by attacking the double bonds in monomers. The reaction is exothermic and proceeds rapidly, resulting in the formation of a polymer chain.
Effets Biochimiques Et Physiologiques
3,3'-Azobis(benzeneacetic acid) has no known biochemical or physiological effects. It is not used in drug formulations, and its toxicity is low.
Avantages Et Limitations Des Expériences En Laboratoire
3,3'-Azobis(benzeneacetic acid) is a popular free radical initiator due to its low decomposition temperature, which makes it suitable for polymerization reactions at mild temperatures. It is also easy to handle and store. However, 3,3'-Azobis(benzeneacetic acid) has some limitations. Its decomposition rate is slow, and it is not suitable for high-temperature polymerization reactions. 3,3'-Azobis(benzeneacetic acid) is also sensitive to moisture and light, which can affect its stability.
Orientations Futures
There are several future directions for research on 3,3'-Azobis(benzeneacetic acid). One area of interest is the synthesis of new polymers with specific properties using 3,3'-Azobis(benzeneacetic acid) as a free radical initiator. Another area of interest is the development of new nanoparticle formulations for drug delivery and cancer therapy. Additionally, research can be conducted to improve the stability and decomposition rate of 3,3'-Azobis(benzeneacetic acid) for use in high-temperature polymerization reactions.
Méthodes De Synthèse
3,3'-Azobis(benzeneacetic acid) can be synthesized by the reaction of 3-nitrobenzeneacetic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as copper powder. The product is then treated with sodium nitrite to form 3,3'-Azobis(benzeneacetic acid).
Applications De Recherche Scientifique
3,3'-Azobis(benzeneacetic acid) is widely used in scientific research as a free radical initiator in polymerization reactions. It is also used in the synthesis of polymers with specific properties such as thermal stability, mechanical strength, and biocompatibility. 3,3'-Azobis(benzeneacetic acid) is also used in the preparation of nanoparticles, which find applications in drug delivery and cancer therapy.
Propriétés
Numéro CAS |
133560-91-5 |
|---|---|
Nom du produit |
3,3'-Azobis(benzeneacetic acid) |
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
Clé InChI |
WBMIICFYKRWOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Synonymes |
3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



